Epi Lovastatin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

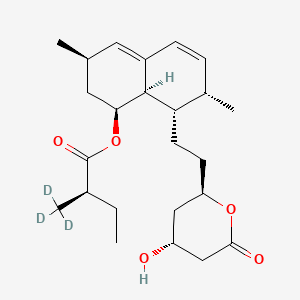

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

407.6 g/mol |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

InChI Key |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Epi Lovastatin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Epi Lovastatin-d3, a deuterium-labeled internal standard crucial for the accurate quantification of Lovastatin and its epimeric impurities in various biological matrices. This document details its chemical properties, its role in analytical methodologies, and the biochemical pathway it helps to investigate.

Core Concepts: Understanding this compound

This compound is a stable isotope-labeled analog of Epi-Lovastatin, which is a stereoisomer and a known impurity of the cholesterol-lowering drug, Lovastatin.[1][2] The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium atoms. This isotopic labeling results in a molecule that is chemically identical to Epi-Lovastatin but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based analytical techniques.[3][4]

Role as an Internal Standard

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations in sample preparation and instrument response.[3] Deuterium-labeled standards like this compound are considered the gold standard for such applications because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[4] This ensures high accuracy and precision in the quantification of the target analyte.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester | [2] |

| Synonyms | Epilovastatin-d3 | [2] |

| CAS Number | 1330264-51-1 | [2] |

| Molecular Formula | C₂₄H₃₃D₃O₅ | [2] |

| Molecular Weight | 407.56 g/mol | [2] |

| Appearance | White Solid | [2] |

| Storage Conditions | 2-8°C Refrigerator | [2] |

Mechanism of Action of the Parent Compound: Lovastatin

This compound, as a derivative of Lovastatin, is relevant to the study of the HMG-CoA reductase pathway. Lovastatin is a prodrug that, in its active hydroxy acid form, competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[5] By blocking this enzyme, Lovastatin reduces the production of mevalonate, a precursor to cholesterol, thereby lowering cholesterol levels in the body.

The following diagram illustrates the simplified HMG-CoA reductase pathway and the point of inhibition by Lovastatin.

Experimental Protocols

While a specific, published experimental protocol detailing the use of this compound was not found, the following procedure for the analysis of Lovastatin in human plasma using Lovastatin-d3 as an internal standard is provided as a representative method. This protocol can be adapted for the use of this compound.

Bioanalytical Method for Lovastatin in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the determination of Lovastatin in human plasma.[5]

4.1.1. Materials and Reagents

-

Lovastatin reference standard

-

This compound (as internal standard)

-

Human plasma (blank, with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges

4.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., 100 x 4.6 mm, 5 µm)

4.1.3. Preparation of Solutions

-

Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).[5]

-

Stock Solutions: Prepare individual stock solutions of Lovastatin and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions for calibration standards and quality control samples by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

4.1.4. Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 300 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Perform a solid-phase extraction (SPE) to clean up the sample.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4.1.5. LC-MS/MS Parameters

-

HPLC Conditions:

-

Column: C18

-

Mobile Phase: Acetonitrile and 2 mM ammonium acetate (90:10, v/v)[5]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Workflow for Bioanalytical Sample Analysis

The following diagram outlines the general workflow for using this compound in a typical bioanalytical experiment.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Lovastatin and its related substances. Its use as a stable isotope-labeled internal standard ensures the reliability and accuracy of bioanalytical data, which is critical for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a foundational understanding of its properties and application, enabling its effective integration into rigorous scientific research.

References

- 1. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. Buy 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 (EVT-1479330) | 358731-34-7 [evitachem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide on the Synthesis and Characterization of Epi-Lovastatin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Epi-Lovastatin-d3, a deuterated analog of a lovastatin epimer. This document details the probable synthetic pathways, experimental protocols, and analytical characterization based on established chemical principles and available data for related compounds.

Introduction

Epi-Lovastatin-d3 is a stable isotope-labeled version of an epimer of lovastatin, a well-known HMG-CoA reductase inhibitor. Lovastatin consists of a complex polyketide backbone, monacolin J, esterified with a (S)-2-methylbutyrate side chain. The "epi" designation in Epi-Lovastatin refers to the inversion of the stereochemistry at the C2' position of this side chain to the (R) configuration. The "-d3" signifies the presence of three deuterium atoms on the methyl group of the 2-methylbutanoyl side chain.

Deuterated standards like Epi-Lovastatin-d3 are invaluable tools in pharmacokinetic and metabolic studies. The isotopic labeling allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, enabling precise quantification of the unlabeled drug and its metabolites in complex biological matrices.

This guide outlines a plausible multi-step synthesis of Epi-Lovastatin-d3 and the analytical techniques required for its thorough characterization.

Synthesis of Epi-Lovastatin-d3

The synthesis of Epi-Lovastatin-d3 can be logically approached in three main stages:

-

Preparation of the Lovastatin Core (Monacolin J): This can be achieved through fermentation or by hydrolysis of commercially available lovastatin.

-

Stereoselective Synthesis of the Deuterated Side Chain: This involves the preparation of (2R)-2-(methyl-d3)butanoic acid.

-

Esterification: The final step is the coupling of monacolin J with the deuterated side chain.

Experimental Protocols

Protocol 2.1.1: Preparation of Monacolin J by Hydrolysis of Lovastatin

This protocol describes the basic hydrolysis of lovastatin to yield the polyketide core, monacolin J.

-

Dissolution: Dissolve lovastatin in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, for example, sodium hydroxide, to the lovastatin solution.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 70-85°C) for several hours to ensure complete hydrolysis of the ester linkage. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Neutralization and Extraction: After completion, cool the reaction mixture and neutralize it with an acid, such as hydrochloric acid, to a pH of approximately 4.0. Extract the aqueous solution multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude monacolin J.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure monacolin J.

Protocol 2.1.2: Synthesis of (2R)-2-(methyl-d3)butanoic acid

A stereoselective synthesis is crucial to obtain the desired (R)-epimer. This can be achieved through various asymmetric synthesis strategies. One plausible approach involves the use of a chiral auxiliary.

-

Preparation of Chiral Auxiliary Adduct: React a suitable chiral auxiliary, such as a derivative of (S)-proline, with propionyl chloride to form a chiral amide.

-

α-Deuteromethylation: Deprotonate the α-carbon of the propionyl group using a strong base like lithium diisopropylamide (LDA) at low temperature (-78°C). Quench the resulting enolate with deuterated methyl iodide (CD₃I). The chiral auxiliary will direct the stereoselective addition of the deuterated methyl group.

-

Hydrolysis: Cleave the chiral auxiliary from the product by acid or base hydrolysis to yield (2R)-2-(methyl-d3)propanoic acid.

-

Chain Elongation (Example via Grignard): Convert the carboxylic acid to its corresponding methyl ester. React ethylmagnesium bromide (Grignard reagent) with the methyl ester in the presence of a suitable catalyst to introduce the ethyl group, followed by hydrolysis to yield (2R)-2-(methyl-d3)butanoic acid. Alternative established methods for chiral acid synthesis may also be employed.[1]

-

Purification: Purify the final product by distillation or chromatography.

Protocol 2.1.3: Esterification of Monacolin J with (2R)-2-(methyl-d3)butanoic acid

This final step couples the lovastatin core with the deuterated side chain. Both chemical and enzymatic methods are viable.

-

Chemical Esterification (e.g., Yamaguchi Esterification):

-

Activation of the Carboxylic Acid: Activate the (2R)-2-(methyl-d3)butanoic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base like triethylamine.

-

Esterification: Add monacolin J to the activated acid, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction and Work-up: Stir the reaction at room temperature until completion. Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: Purify the crude Epi-Lovastatin-d3 by column chromatography.

-

-

Enzymatic Esterification (using LovD Acyltransferase):

-

Enzyme Preparation: Obtain or prepare a recombinant LovD acyltransferase enzyme.

-

Reaction Mixture: Prepare a buffered solution containing monacolin J, (2R)-2-(methyl-d3)butanoic acid (or its activated thioester form), and the LovD enzyme.

-

Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature, pH).

-

Extraction and Purification: After the reaction, extract the product and purify it using chromatographic techniques.

-

Characterization of Epi-Lovastatin-d3

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of the synthesized Epi-Lovastatin-d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for assessing the purity of the final compound and for separating it from the natural (S)-epimer if the synthesis is not completely stereoselective.

Protocol 3.1.1: HPLC Analysis

-

Column: A C18 reversed-phase column is typically used. For separating diastereomers, a chiral stationary phase may be necessary.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) is a common mobile phase.

-

Detection: UV detection at approximately 238 nm is suitable for lovastatin and its analogs.

-

Sample Preparation: Dissolve a small amount of the synthesized Epi-Lovastatin-d3 in the mobile phase or a compatible solvent.

-

Injection and Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for purity and retention time comparison with standards of lovastatin and, if available, epi-lovastatin.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of deuterium.

Protocol 3.2.1: Mass Spectrometry Analysis

-

Ionization Source: Electrospray ionization (ESI) is a common technique for molecules like lovastatin.

-

Analysis Mode: Operate the mass spectrometer in positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the product. The expected molecular weight for Epi-Lovastatin-d3 (C₂₄H₃₃D₃O₅) is approximately 407.58 g/mol .

-

Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) to confirm the structure and the location of the deuterium label on the side chain. The fragmentation pattern should be consistent with the structure of lovastatin, with a mass shift of +3 Da in fragments containing the deuterated methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure and stereochemistry.

Protocol 3.3.1: NMR Analysis

-

Solvent: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR: The ¹H NMR spectrum will be similar to that of lovastatin, but the signal corresponding to the methyl group on the side chain will be absent or significantly reduced in intensity due to the deuterium substitution. The chemical shifts of neighboring protons may also be slightly affected.

-

¹³C NMR: The ¹³C NMR spectrum will show a signal for the deuterated methyl carbon, but it will be a multiplet due to coupling with deuterium and will have a lower intensity. The chemical shift will be slightly different from the corresponding non-deuterated carbon.

-

2D NMR: Techniques like COSY and HSQC can be used to assign all proton and carbon signals and confirm the connectivity of the molecule. NOESY or ROESY experiments can help to confirm the relative stereochemistry.

Data Presentation

The following tables summarize the expected analytical data for the synthesized Epi-Lovastatin-d3.

Table 1: Chromatographic and Mass Spectrometric Data

| Parameter | Expected Value |

| Molecular Formula | C₂₄H₃₃D₃O₅ |

| Molecular Weight | 407.58 |

| HPLC Retention Time | Dependent on specific method; should be distinct from Lovastatin on a suitable chiral column. |

| HRMS (ESI+) [M+H]⁺ | m/z 408.29 (calculated) |

| HRMS (ESI+) [M+Na]⁺ | m/z 430.27 (calculated) |

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, estimated based on Lovastatin data)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lovastatin Core | Similar to published data for Lovastatin | Similar to published data for Lovastatin |

| Side Chain C2' | ~2.4 | ~41.5 |

| Side Chain C3' | ~1.6 and ~1.4 | ~26.5 |

| Side Chain C4' | ~0.9 | ~11.8 |

| Side Chain C2'-CH₃-d₃ | Signal absent/greatly reduced | ~16.5 (multiplet) |

Note: Actual chemical shifts may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug in a biological sample using a stable isotope-labeled internal standard like Epi-Lovastatin-d3.

Caption: Bioanalytical workflow for drug quantification.

Conclusion

The synthesis and characterization of Epi-Lovastatin-d3 require a multi-step process involving careful stereocontrol and isotopic labeling. This technical guide provides a framework of detailed protocols and analytical methods for its successful preparation and verification. The availability of well-characterized Epi-Lovastatin-d3 is crucial for advancing research in drug metabolism and pharmacokinetics, enabling more accurate and reliable bioanalytical studies.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Epi Lovastatin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi Lovastatin-d3 is a deuterated analog of Epi Lovastatin, which is an epimer of Lovastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantitative analysis of Epi Lovastatin or Lovastatin in complex biological matrices by mass spectrometry. Its use significantly enhances the accuracy and precision of bioanalytical methods by correcting for matrix effects and variations in sample processing. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant data for its non-deuterated counterpart, Lovastatin, for comparative purposes. It also outlines a typical experimental protocol for its use in a bioanalytical setting.

Physical and Chemical Properties

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester | [1] |

| Synonyms | Epilovastatin-d3 | [1] |

| CAS Number | 1330264-51-1 | [1][2] |

| Molecular Formula | C₂₄H₃₃D₃O₅ | [1][2] |

| Molecular Weight | 407.56 g/mol | [1][2] |

| Appearance | White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

Table 2: Physical Properties of Lovastatin (for comparison)

| Property | Value | Source(s) |

| Melting Point | 174.5 °C | [3] |

| Boiling Point | 559.2 °C at 760 mmHg | [3] |

| Solubility | - Insoluble in water. - Sparingly soluble in ethanol, methanol, and acetonitrile. - Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (~15 mg/ml). | [4] |

| UV/Vis (λmax) | 238 nm | [4] |

Analytical Methodologies

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The following table summarizes the key aspects of a typical analytical method for the quantification of Lovastatin, where a deuterated analog like this compound would be employed.

Table 3: Key Parameters of a Bioanalytical LC-MS/MS Method

| Parameter | Description | Source(s) |

| Instrumentation | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) | [5] |

| Sample Preparation | Solid Phase Extraction (SPE) from plasma | [5] |

| Chromatographic Column | Luna C18 (2) 100A (100 × 4.6 mm, 5 μm) | [5] |

| Mobile Phase | Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v) | [5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) in positive polarity | [5] |

| Monitored Transitions | For Lovastatin: m/z 422.1 → 285.4 For Lovastatin-d3 (Internal Standard): m/z 425.4 → 285.4 | [5] |

Experimental Protocols

The following is a generalized experimental protocol for the quantification of an analyte (e.g., Lovastatin or its epimer) in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on established methods for similar compounds.[5]

Objective: To accurately quantify the concentration of an analyte in plasma samples.

Materials:

-

Plasma samples

-

This compound (Internal Standard) solution of known concentration

-

Analyte standard solutions for calibration curve

-

Acetonitrile

-

2 mM Ammonium Acetate buffer (pH 3.6)

-

Solid Phase Extraction (SPE) cartridges

-

HPLC system with a C18 column

-

Tandem mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To a known volume of each plasma sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard solution.

-

Vortex mix the samples.

-

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the analyte and the internal standard from the cartridges with an appropriate solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples into the HPLC-MS/MS system.

-

Separate the analyte and internal standard on the C18 column using the specified mobile phase.

-

Detect the compounds using the mass spectrometer in MRM mode, monitoring the specific precursor to product ion transitions for the analyte and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Diagram 1: Bioanalytical Workflow using this compound

Caption: Workflow for bioanalysis using an internal standard.

Diagram 2: Logical Relationship in Internal Standard Method

Caption: Logic of quantification with an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists in the field of drug development and bioanalysis. Its physical and chemical properties are tailored for its primary application as an internal standard in LC-MS/MS-based quantification of Lovastatin and its related compounds. While some specific physical data for this deuterated analog are not widely published, its behavior is expected to be very similar to that of the parent compound, Lovastatin. The use of this compound in the described analytical workflows ensures the generation of reliable and accurate pharmacokinetic and other quantitative data, which is essential for regulatory submissions and the overall success of drug development programs.

References

A Technical Guide to Epi Lovastatin-d3 Reference Standard: Sourcing and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of the Epi Lovastatin-d3 reference standard. This deuterated analog of an epimer of Lovastatin is a critical tool for researchers and professionals in drug development, particularly for its use as an internal standard in quantitative analytical methods. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS).

Introduction to this compound

Epi Lovastatin is a stereoisomer of Lovastatin, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. In pharmaceutical analysis, it is crucial to accurately quantify not only the active pharmaceutical ingredient (API) but also its related impurities and isomers. This compound is a stable, isotopically labeled version of Epi Lovastatin, where three hydrogen atoms have been replaced with deuterium. This mass shift allows it to be used as an ideal internal standard in mass spectrometry-based assays for the quantification of Lovastatin and its related substances.[1][2] Its primary application lies in pharmacokinetic studies, bioequivalence studies, and impurity profiling.[1]

It is important to note that as a deuterated analytical reference standard, this compound is not used in studies of biological signaling pathways. Its purpose is to ensure the accuracy and precision of analytical measurements.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound reference standards. The table below summarizes the product specifications from key vendors to aid in the selection of the most suitable material for your research needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Appearance | Storage Conditions | Applications |

| LGC Standards | 1330264-51-1 | C24H33D3O5 | 407.56 | Not specified | Not specified | Pharmaceutical analytical testing |

| MedchemExpress | 1330264-51-1 | Not specified | Not specified | Not specified | Not specified | Isotope-Labeled Reference Standard |

| Pharmaffiliates | 1330264-51-1 | C24H33D3O5 | 407.56 | White Solid | 2-8°C Refrigerator | Labelled Lovastatin impurity; an antihypercholesterolemic compound.[3] |

Experimental Protocols: Quantification of Lovastatin using a Deuterated Internal Standard

The following protocols are adapted from validated LC-MS/MS methods for the analysis of Lovastatin in human plasma, utilizing a deuterated internal standard such as Lovastatin-d3. These methodologies are directly applicable for the use of this compound as an internal standard, particularly when analyzing for Epi-Lovastatin or when chromatographic separation of Lovastatin and its epimer is achieved.

Protocol 1: Solid-Phase Extraction (SPE) based LC-MS/MS Method[1][2]

This method is suitable for the sensitive and selective quantification of Lovastatin in human plasma.

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of Lovastatin and this compound in a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare working solutions of the internal standard (e.g., 150.0 ng/mL) by diluting the stock solution in the same solvent mixture.

2. Sample Preparation:

-

To 300 µL of human plasma, add 50 µL of the this compound internal standard working solution in an ice-cold water bath and vortex.

-

Add 500 µL of 100 mM ammonium acetate buffer and vortex the samples.

-

Load the pretreated samples onto a pre-conditioned solid-phase extraction cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water (v/v).

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the extracted samples to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 300 µL of a solution consisting of acetonitrile and 5 mM ammonium acetate buffer (pH 3.6) in a 60:40 (v/v) ratio.

3. LC-MS/MS Conditions:

-

LC Column: Luna C18 (2) 100A (100 × 4.6 mm, 5 μm)

-

Mobile Phase: A gradient of acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a 90:10 (v/v) ratio.

-

Flow Rate: As per instrument optimization.

-

Injection Volume: 20 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Monitored Transitions:

Protocol 2: Protein Precipitation based LC-MS/MS Method[4]

This protocol offers a simpler and faster sample preparation approach.

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare stock and working solutions of Lovastatin and this compound in acetonitrile or a 50% acetonitrile solution.

2. Sample Preparation:

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution.

-

Add 1 mL of acetonitrile to precipitate proteins and vortex for 30 seconds.

-

Centrifuge the mixture at 17,110 g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 120 µL of 30% methanol containing 0.2% formic acid and 2 mM ammonium formate.

-

Centrifuge again under the same conditions.

-

Inject 20 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Conditions:

-

LC Column: Agilent ZORBAX Extend C18 (50 × 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of methanol and water, both containing 0.2% formic acid and 2 mM ammonium formate.

-

Flow Rate: 400 µL/minute

-

Injection Volume: 20 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI)

-

Monitored Transitions: To be determined based on the specific instrument and precursor/product ions for Lovastatin and this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Lovastatin in a biological matrix using this compound as an internal standard via the protein precipitation LC-MS/MS method.

Caption: Workflow for Plasma Sample Preparation and Analysis.

This guide provides a foundational understanding of the procurement and application of this compound reference standard for analytical testing. For specific applications, further method development and validation according to regulatory guidelines are essential.

References

Epi Lovastatin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epi Lovastatin-d3, a crucial analytical tool in pharmaceutical research and development. This compound is the deuterium-labeled form of Epi Lovastatin, a known impurity of the cholesterol-lowering drug Lovastatin. Its primary application is as an internal standard for the quantitative analysis of Lovastatin and its related substances in various biological matrices and pharmaceutical formulations. The stable isotope label ensures high accuracy and precision in mass spectrometry-based assays.

Certificate of Analysis (Representative)

As a manufactured reference standard, each batch of this compound is accompanied by a specific Certificate of Analysis. The following table summarizes the typical data and specifications provided, offering a benchmark for quality assessment.

| Test | Specification | Result |

| Identity | ||

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₂₄H₃₃D₃O₅ | Conforms |

| Molecular Weight | 407.56 g/mol | Conforms |

| Purity | ||

| Purity by HPLC | ≥ 98.0% | 99.5% |

| Chemical Purity | ≥ 98.0% | Conforms |

| Isotopic Enrichment | ≥ 99 atom % D | Conforms |

| Physical Properties | ||

| Melting Point | Not Determined | Not Determined |

| Solubility | Soluble in Acetonitrile, Methanol | Conforms |

| Residual Solvents | ||

| Acetonitrile | ≤ 410 ppm | < 50 ppm |

| Methanol | ≤ 3000 ppm | < 100 ppm |

| Storage | ||

| Recommended Storage | 2-8°C, under inert atmosphere | Conforms |

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound as an internal standard. The following protocols are based on established analytical methods for Lovastatin and its impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the chemical purity of this compound and to separate it from Lovastatin and other related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.4 mg/mL.

Quantification of Lovastatin in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol outlines the use of this compound for the accurate quantification of Lovastatin in a biological matrix.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of methanol and water, both containing 0.2% formic acid and 2 mM ammonium formate.

-

Flow Rate: 400 µL/min.

-

Sample Preparation:

-

To 200 µL of plasma, add 20 µL of the this compound internal standard solution.

-

Perform a protein precipitation step by adding 1 mL of acetonitrile and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 120 µL of the mobile phase.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lovastatin: m/z 405.3 → 303.2

-

This compound: m/z 408.3 → 306.2

-

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for Lovastatin analysis using this compound.

Caption: Chemical relationships between Lovastatin and its analogs.

A Technical Guide to the Storage and Stability of Epi Lovastatin-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability data for Epi Lovastatin-d3 is publicly available. The information presented in this guide is primarily based on stability studies of lovastatin and general principles of stable isotope-labeled compounds. It is intended for research and informational purposes and should be supplemented with in-house stability studies for any critical applications.

Introduction

This compound is the deuterated form of Epi Lovastatin, an epimer of the cholesterol-lowering drug, Lovastatin. Stable isotope-labeled compounds like this compound are essential internal standards in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry. The accuracy of such studies hinges on the stability and purity of the internal standard. This technical guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the stability of this compound.

Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The following conditions are recommended based on supplier information and general practices for similar compounds.

| Parameter | Condition | Rationale |

| Temperature | Short-term (days to weeks): 2-8°C (Refrigerator) Long-term (months to years): -20°C or colder | Refrigeration minimizes degradation kinetics. Freezing is recommended for long-term storage to significantly reduce chemical and enzymatic degradation. |

| Light | Protect from light | Lovastatin is known to be light-sensitive.[1] Exposure to UV or fluorescent light can lead to photodegradation. Storage in amber vials or light-blocking containers is essential. |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) if possible, especially for solutions. | While not always mandatory for the solid form, an inert atmosphere can prevent oxidative degradation, particularly for long-term storage or when in solution. |

| Form | Solid form is generally more stable than solutions. | For long-term storage, maintaining the compound in its solid, crystalline state is preferable. If solutions are necessary, they should be prepared fresh and stored under appropriate conditions (frozen, protected from light). |

Stability Profile and Degradation Pathways

The stability of this compound is expected to be similar to that of lovastatin, with the added consideration of isotopic exchange for the deuterium labels. The primary degradation pathways for lovastatin involve hydrolysis of the lactone ring and ester side chain, oxidation, and epimerization.

Forced Degradation of Lovastatin

Forced degradation studies on lovastatin provide insights into the potential degradation products of this compound under various stress conditions.

| Stress Condition | Major Degradation Products | Extent of Degradation | Reference |

| Acidic Hydrolysis (e.g., 0.1 N HCl) | Lovastatin Hydroxy Acid, other minor degradants | Significant degradation (e.g., 84.5% remaining) | [2][3] |

| Basic Hydrolysis (e.g., 0.05 N NaOH) | Lovastatin Hydroxy Acid | Nearly complete degradation (e.g., 0.1% remaining) | [3][4] |

| Oxidation (e.g., 3% H₂O₂) | Oxidized derivatives | Moderate degradation (e.g., 96.3% remaining) | [2][4] |

| Thermal (e.g., 60-80°C) | Various minor degradants | Minor to moderate degradation | [2] |

| Photolytic (UV light) | Photodegradants | Significant degradation | [1][5] |

Potential Degradation Pathway for this compound

The following diagram illustrates the potential degradation pathways for this compound, extrapolated from the known degradation of lovastatin.

Stability of Deuterium Labels

A key consideration for deuterated standards is the potential for H/D (hydrogen/deuterium) exchange. The stability of the deuterium labels depends on their position in the molecule. Labels on non-exchangeable positions (e.g., carbon atoms not adjacent to heteroatoms or carbonyl groups) are generally stable. However, under certain conditions (e.g., strongly acidic or basic solutions), exchange can occur. It is crucial to use this compound in neutral or mildly acidic/basic conditions to minimize the risk of isotopic exchange.

Experimental Protocols

The following are representative protocols for assessing the stability of this compound, based on established methods for lovastatin.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer components.

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A typical starting point could be a 50:50 (v/v) mixture.[2][5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 238 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

-

Sample Preparation for Stability Studies: Subject the this compound stock solution to various stress conditions (e.g., heat, acid, base, oxidation, light).

-

Analysis: Inject the prepared standard and stressed samples into the HPLC system.

-

Data Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

Experimental Workflow for Forced Degradation Study

References

The Use of Epi Lovastatin-d3 in Metabolic Stability Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Epi Lovastatin-d3 in in vitro metabolic stability assays. It details the underlying principles, experimental protocols, data interpretation, and the critical role of deuterated internal standards in producing high-quality, reliable data for drug discovery and development.

Introduction: The Importance of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a drug candidate to biotransformation, is a critical parameter evaluated during the early stages of drug development. It provides crucial insights into a compound's pharmacokinetic profile, particularly its half-life and clearance. In vitro assays using liver fractions, such as microsomes or hepatocytes, are routinely employed to assess metabolic stability. These assays help in identifying compounds with desirable pharmacokinetic properties and guide the optimization of potential drug candidates.

Accurate quantification of the parent compound over time is fundamental to these assays. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound, a deuterated analog of Lovastatin, serves as an ideal internal standard for metabolic stability studies of Lovastatin and related compounds. Its use ensures high accuracy and precision by compensating for variations in sample processing and instrument response.

The Role of this compound as an Internal Standard

This compound is a synthetic, stable isotope-labeled version of Epi-Lovastatin, where three hydrogen atoms have been replaced with deuterium. In metabolic stability assays, its primary role is not to be metabolized itself, but rather to be added to the reaction mixture at a known concentration after the enzymatic reaction has been quenched. This allows it to serve as a reliable internal standard for the accurate quantification of the parent drug, Lovastatin, by LC-MS/MS.

The key advantages of using this compound as an internal standard include:

-

Similar Physicochemical Properties: It behaves almost identically to the unlabeled Lovastatin during sample extraction and chromatographic separation.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a different mass, allowing it to be distinguished from the analyte by the mass spectrometer.

-

Compensation for Matrix Effects: It helps to correct for variations in ionization efficiency caused by other components in the sample matrix.

-

Improved Accuracy and Precision: By normalizing the analyte's response to that of the internal standard, a more accurate and precise quantification is achieved.

Below is a table summarizing the key properties of this compound relevant to its use as an internal standard.

| Property | Description |

| Chemical Formula | C₂₄H₃₃D₃O₅ |

| Molecular Weight | Approximately 407.56 g/mol |

| Isotopic Purity | Typically >98% |

| Primary Application | Internal standard for the quantification of Lovastatin and its metabolites in biological matrices by LC-MS/MS. |

| Key Advantage | Co-elutes with the analyte (Lovastatin) but is distinguishable by mass, allowing for accurate correction of analytical variability.[1][2][3] |

Lovastatin Metabolism: A Brief Overview

Lovastatin is a prodrug that is administered in its inactive lactone form. In the body, it is hydrolyzed to its active β-hydroxy acid form. The primary site of metabolism for Lovastatin is the liver, where it is extensively metabolized by the cytochrome P450 enzyme CYP3A4.[4][5][6][7] The major metabolic pathways include hydroxylation and oxidation, leading to the formation of several active metabolites.

Understanding these pathways is crucial for interpreting metabolic stability data and predicting potential drug-drug interactions.

Metabolic pathway of Lovastatin.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound, such as Lovastatin, using human liver microsomes.

4.1. Materials and Reagents

-

Test compound (e.g., Lovastatin) stock solution (e.g., 1 mM in DMSO)

-

This compound (Internal Standard) stock solution (e.g., 1 mM in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

4.2. Experimental Workflow

Metabolic stability assay workflow.

4.3. Step-by-Step Procedure

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare the NADPH regenerating solution according to the manufacturer's instructions.

-

Prepare working solutions of the test compound and control compounds in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be less than 1%.

-

-

Incubation:

-

In a 96-well plate, add the required volume of phosphate buffer.

-

Add the human liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension to reach the final incubation concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing ice-cold acetonitrile (typically 2-3 volumes). The 0-minute time point sample is taken immediately after the addition of NADPH.

-

-

Addition of Internal Standard:

-

To each quenched sample, add a fixed concentration of this compound solution in acetonitrile.

-

-

Sample Processing:

-

Seal the plate and vortex to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate (e.g., at 3000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard (this compound).

-

4.4. Data Analysis

-

Calculate the Percentage of Compound Remaining:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

-

Determine the Half-Life (t½):

-

Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

The half-life is calculated using the formula: t½ = 0.693 / k.

-

-

Calculate the Intrinsic Clearance (Clint):

-

The intrinsic clearance is calculated using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)

-

Quantitative Data Presentation

The following table presents representative metabolic stability data for Lovastatin and its major metabolites. It is important to note that the metabolic stability of this compound itself is not typically determined in these assays, as its role is that of an internal standard added after the reaction is stopped.

| Compound | Half-life (t½, min) in HLM | Intrinsic Clearance (Clint, µL/min/mg) in HLM | Primary Metabolizing Enzyme |

| Lovastatin | 15 - 30 | 23 - 46 | CYP3A4[4][5][6][7] |

| 6'-β-Hydroxylovastatin | 25 - 45 | 15 - 28 | CYP3A4 |

| 6'-exomethylene Lovastatin | 30 - 50 | 14 - 23 | CYP3A4 |

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the source of the liver microsomes.

Conclusion

The use of this compound as an internal standard is integral to conducting reliable and accurate in vitro metabolic stability assays for Lovastatin and related compounds. This technical guide provides a framework for researchers to design and execute robust experiments, generate high-quality data, and make informed decisions in the drug discovery and development process. A thorough understanding of the experimental protocol, the role of the internal standard, and the principles of data analysis are essential for successfully characterizing the metabolic profile of new chemical entities.

References

- 1. Metabolism of 20-hydroxyvitamin D3 by mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. Synthesis of a diastereomeric mixture of deuterium-labeled lovastatin and its acid ammonium salt [ouci.dntb.gov.ua]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Epi Lovastatin-d3 for Quantitative Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Epi Lovastatin-d3 as a critical tool in quantitative proteomics research. While not directly used to label proteins, its role as a stable isotope-labeled internal standard is paramount for accurately determining the concentration of lovastatin in biological systems. This precise quantification is essential for reliably correlating observed changes in the proteome with a specific dosage of the drug, thereby ensuring the reproducibility and validity of studies investigating lovastatin's mechanism of action and therapeutic effects.

The Role of this compound in Quantitative Mass Spectrometry

This compound is a deuterated form of Epi Lovastatin, meaning three of its hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. In mass spectrometry, this mass difference allows it to be distinguished from the unlabeled lovastatin while maintaining nearly identical chemical and physical properties.

Its primary application is as an internal standard in quantitative analyses, such as pharmacokinetic studies and dose-response experiments that support proteomics research. By adding a known amount of this compound to a sample, it co-elutes with the endogenous lovastatin during liquid chromatography and is detected simultaneously by the mass spectrometer. Any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the standard equally. The ratio of their signals allows for precise and accurate quantification of the unlabeled lovastatin in the sample. This is a common practice in bioanalytical method development.[1][2][3]

Mechanism of Action: How Lovastatin Remodels the Cellular Landscape

Lovastatin is a member of the statin class of drugs, widely used to lower cholesterol.[3] Its primary mechanism of action is the competitive inhibition of HMG-CoA reductase, a critical rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[4][5] By blocking this enzyme, lovastatin reduces the production of mevalonate, a precursor for cholesterol and other essential isoprenoids.[4] This inhibition leads to a decrease in hepatic cholesterol levels, which in turn upregulates the expression of LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.[6][7]

Beyond its cholesterol-lowering effects, lovastatin exhibits pleiotropic activities that are of significant interest in proteomics research. These include anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2] These effects are partly due to the reduced synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho. By inhibiting prenylation, lovastatin can modulate various signaling pathways that control cell proliferation, differentiation, and apoptosis.[8][9]

Caption: The Mevalonate Pathway and the inhibitory action of Lovastatin on HMG-CoA Reductase.

Experimental Protocols

Quantification of Lovastatin using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of lovastatin in a biological matrix (e.g., plasma or cell lysate) using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Spike plasma samples with a known concentration of this compound solution.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute lovastatin and the internal standard with a high-organic solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[2]

-

Mobile Phase A: 2 mM Ammonium Acetate in water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from matrix components.

-

Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[10]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both lovastatin and this compound. These transitions are highly specific and allow for quantification even in complex biological matrices.

Table 1: Typical LC-MS/MS Parameters for Lovastatin Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Lovastatin | 422.1 | 285.4 | Positive ESI |

| This compound | 425.4 | 285.4 | Positive ESI |

Note: The precursor ion for this compound is 3 Daltons higher than lovastatin due to the three deuterium atoms. The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule.[2][3]

Quantitative Proteomics Workflow (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics that can be combined with lovastatin treatment to study its effects on protein expression.[11]

Caption: A typical SILAC workflow for quantitative proteomics analysis of lovastatin-treated cells.

1. Metabolic Labeling: Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), and the other is grown in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., 13C6-Arginine and 13C6-Lysine). 2. Lovastatin Treatment: The "heavy" labeled cell population is treated with a precisely quantified concentration of lovastatin (as determined using the this compound standard). The "light" population serves as the control. 3. Sample Combination and Digestion: The two cell populations are lysed, and the protein lysates are combined in a 1:1 ratio. The mixed protein sample is then digested into peptides using an enzyme like trypsin. 4. LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. Peptides from the control and treated samples are chemically identical but differ in mass, appearing as pairs in the mass spectrum. 5. Quantification: The relative abundance of a peptide (and thus its parent protein) in the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Data Presentation: Interpreting the Results

A quantitative proteomics experiment investigating the effects of lovastatin can identify and quantify thousands of proteins. The results typically highlight proteins whose expression levels are significantly altered by the drug treatment.

Table 2: Representative Quantitative Proteomics Data from Lovastatin-Treated HL-60 Cells

This table is a representative summary based on findings from a study that used SILAC to analyze the effects of lovastatin.[11]

| Protein Accession | Gene Name | Protein Name | Cellular Pathway | Fold Change (Lovastatin/Control) | Regulation |

| P04035 | HMGCS1 | HMG-CoA synthase, cytoplasmic | Cholesterol Biosynthesis | 2.1 | Up-regulated |

| P13704 | IDI1 | Isopentenyl-diphosphate delta-isomerase 1 | Cholesterol Biosynthesis | 1.8 | Up-regulated |

| P06276 | ESR1 | Estrogen Receptor alpha | Estrogen Receptor Signaling | 0.5 | Down-regulated |

| P00918 | CA2 | Carbonic Anhydrase 2 | pH Regulation | 0.4 | Down-regulated |

| P30043 | GCLC | Glutamate-cysteine ligase catalytic subunit | Glutamate Metabolism | 0.6 | Down-regulated |

Lovastatin's Impact on Cellular Signaling Pathways

Proteomics studies have revealed that lovastatin's influence extends beyond cholesterol metabolism, affecting key signaling pathways that regulate cell behavior. The inhibition of isoprenoid synthesis is a central node in these effects.

Caption: Lovastatin's inhibition of the Rho/ROCK signaling pathway via reduced prenylation.

Reduced levels of GGPP impair the prenylation of Rho proteins, preventing their localization to the cell membrane where they become active. This leads to the downregulation of Rho-associated kinase (ROCK) signaling, which in turn affects processes such as actin cytoskeleton dynamics, cell adhesion, and migration. This mechanism is thought to contribute to some of lovastatin's anti-cancer effects.[8][9]

Conclusion

This compound is an indispensable tool for high-quality research into the proteomic effects of lovastatin. By enabling the precise quantification of the drug in biological samples, it provides the solid analytical foundation required to confidently link dose to response. This accuracy is critical for drug development professionals and researchers seeking to unravel the complex molecular networks modulated by lovastatin, ultimately paving the way for new therapeutic applications and a deeper understanding of its biological impact.

References

- 1. scispace.com [scispace.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Proteomics to display lovastatin-induced protein and pathway regulation in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 8. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomic Analysis Revealed Lovastatin-induced Perturbation of Cellular Pathways in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Lovastatin in Human Plasma Using Epi Lovastatin-d3

Application Note

Abstract

This application note describes the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lovastatin in human plasma.[1] Epi Lovastatin-d3, a stable isotope-labeled analog, is utilized as the internal standard (IS) to ensure accuracy and precision. The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation. The described method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of lovastatin.[2][3]

Introduction

Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[4] It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[5][6][7] By inhibiting this enzyme, lovastatin effectively reduces the production of cholesterol in the liver.[6][7] Accurate measurement of lovastatin concentrations in biological matrices like human plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers superior sensitivity and specificity for this purpose compared to other analytical techniques.[8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the robustness and reliability of the method.[2]

Experimental Protocol

2.1. Materials and Reagents

-

Lovastatin reference standard and this compound internal standard (IS) were of the highest purity available.

-

Acetonitrile, methanol, and water were of HPLC or LC-MS grade.

-

Formic acid and ammonium acetate were of analytical grade.

-

Human plasma (K3EDTA) was sourced from authorized suppliers and stored at -50°C or lower.[2]

2.2. Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

2.3. LC-MS/MS Conditions

A summary of the optimized LC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 2 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL[8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |

| MRM Transitions | Lovastatin: m/z 422.1 → 285.4this compound: m/z 425.4 → 285.4[2] |

| Collision Energy | Optimized for each transition (e.g., 35 eV)[1] |

| Source Temperature | 325°C[8] |

2.4. Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[8]

-

Thaw plasma samples and calibration standards/quality controls on an ice-cold water bath.[2]

-

To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[8]

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of acetonitrile to precipitate plasma proteins and vortex for another 30 seconds.[8]

-

Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue with 120 µL of the mobile phase reconstitution solution (e.g., 30% methanol with 0.2% formic acid).[8]

-

Centrifuge the reconstituted sample again to remove any particulates.

-

Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.

Method Validation Summary

The method was validated according to regulatory guidelines, and the results are summarized below.

3.1. Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.121 to 35.637 ng/mL.[2]

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lovastatin | 0.121 - 35.637 | > 0.99[2] |

3.2. Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.121 | < 11.4%[2] | < 8.7%[2] | Within ±15% |

| Low | ~0.3 | < 10% | < 8% | Within ±15% |

| Medium | ~15 | < 8% | < 6% | Within ±15% |

| High | ~30 | < 7% | < 5% | Within ±15% |

3.3. Matrix Effect and Recovery

The matrix effect was found to be minimal, with a determined degree of matrix effect of approximately 2.74%.[2] Extraction recoveries for lovastatin from plasma were consistent and reproducible, typically ranging from 86.8% to 94.1%.[1]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Caption: LC-MS/MS experimental workflow for Lovastatin analysis.

4.2. Lovastatin Mechanism of Action

This diagram shows the inhibitory action of Lovastatin on the HMG-CoA reductase pathway.

Caption: Lovastatin inhibits HMG-CoA reductase in the cholesterol pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of lovastatin in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy of the results. The simple sample preparation procedure and rapid analysis time make this method well-suited for routine analysis in a clinical or research laboratory setting.

References

- 1. akjournals.com [akjournals.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Lovastatin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Sample Preparation of Epi Lovastatin-d3 in Human Plasma for Bioanalytical Studies

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lovastatin and its analogs in biological matrices.

Introduction: Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. Accurate quantification of lovastatin and its metabolites in plasma is crucial for pharmacokinetic and bioequivalence studies. Epi Lovastatin-d3, a deuterated epimer of lovastatin, is an ideal internal standard for mass spectrometry-based assays due to its similar chemical properties and distinct mass. This document provides detailed protocols for the preparation of plasma samples containing this compound for subsequent analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described are based on established methods for lovastatin analysis in plasma.[1][2][3]

I. Recommended Sample Preparation Protocols

Two primary methods are recommended for the extraction of this compound from human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice of method may depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.

A. Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[4][5] This method is well-suited for high-throughput applications.

Experimental Protocol:

-

Sample Thawing: Thaw frozen human plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity.[6]

-

Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Precipitation: Add 250 µL of ice-cold acetonitrile to the sample.[6] To minimize the interconversion of lovastatin to its hydroxy acid form, it is recommended to use an acidic precipitating solvent, such as methanol containing 0.1% (v/v) acetic acid.[3]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Workflow for Protein Precipitation:

Caption: A schematic of the protein precipitation workflow for plasma sample preparation.

B. Protocol 2: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough sample cleanup by removing interfering substances, which can result in a cleaner baseline and reduced matrix effects in the LC-MS/MS analysis.[1]

Experimental Protocol:

-

Sample Thawing and Spiking: Thaw 300 µL of human plasma and add 50 µL of the this compound internal standard working solution. Vortex mix.[1]

-

Sample Pre-treatment: Add 500 µL of 100 mM ammonium acetate buffer to the plasma sample and vortex.[1]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 cc) by passing 1 mL of methanol followed by 1 mL of water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 20% methanol in water (v/v) to remove polar impurities.[1]

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.[1]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute the dried residue in 300 µL of the reconstitution solution (e.g., acetonitrile and 5 mM ammonium acetate buffer (pH 3.6) in a 60:40 v/v ratio).[1]

-

Analysis: Inject an aliquot (e.g., 20 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[1]

Workflow for Solid-Phase Extraction:

Caption: A schematic of the solid-phase extraction workflow for plasma sample preparation.

II. Data Presentation

The following tables summarize typical parameters and performance characteristics for the analysis of lovastatin in human plasma using methods similar to those described above. These values can be used as a reference for method development and validation.

Table 1: Comparison of Sample Preparation Methods

| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |

| Sample Volume | 50 - 200 µL[3][5] | 200 - 500 µL[2][7] |

| Extraction Time | ~15 minutes | ~30 minutes |

| Recovery | ~70%[3] | >80% |

| Matrix Effect | Moderate | Low[1] |

| Throughput | High | Moderate |

Table 2: Typical LC-MS/MS Parameters for Lovastatin Analysis

| Parameter | Typical Value |

| LC Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm)[8] |

| Mobile Phase | Acetonitrile and water with additives (e.g., ammonium acetate, formic acid)[1][2][5] |

| Flow Rate | 0.3 - 0.4 mL/min[2][3] |

| Injection Volume | 5 - 50 µL[3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |

| MRM Transition (Lovastatin) | m/z 422.1 → 285.4[1] |

| MRM Transition (Lovastatin-d3) | m/z 425.4 → 285.4[1] |

| Linearity Range | 0.025 - 50.0 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.025 - 0.121 ng/mL[1][2] |

III. Conclusion

The choice between protein precipitation and solid-phase extraction for the sample preparation of this compound in plasma will depend on the specific requirements of the assay. Protein precipitation offers a rapid and simple approach suitable for high-throughput analysis, while solid-phase extraction provides superior sample cleanup, leading to improved assay sensitivity and robustness by minimizing matrix effects. Both methods, when properly validated, are capable of producing reliable and accurate results for pharmacokinetic and other bioanalytical studies.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Protein Precipitation-based Simultaneous Quantification of Lovastatin and Its Active Metabolite Lovastatin Acid in Human Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry using Polarity Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]